molecular formula C21H31F3O2 B606535 Unii-9D4T5WR7DV CAS No. 162883-07-0

Unii-9D4T5WR7DV

Cat. No.: B606535
CAS No.: 162883-07-0
M. Wt: 372.5 g/mol
InChI Key: ILXTYBLMPFRGAC-ZYXUFUNZSA-N
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Description

CCD-3693 is a synthetic analog of the endogenous neuroactive steroid pregnanolone. It is known for its potent sedative and hypnotic actions, primarily acting as a gamma-aminobutyric acid receptor agonist. This compound has been studied for its effects on sleep-wake states, anxiety, and anticonvulsant properties .

Scientific Research Applications

CCD-3693 has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study the effects of gamma-aminobutyric acid receptor agonists.

    Biology: Investigated for its effects on sleep-wake cycles and anxiety in animal models.

    Medicine: Explored as a potential treatment for sleep disorders, anxiety, and epilepsy.

    Industry: Used in the development of new sedative and hypnotic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

CCD-3693 is synthesized through a series of chemical reactions starting from pregnanoloneThe reaction conditions typically involve the use of reagents such as trifluoromethyl iodide and a base like potassium carbonate in an organic solvent .

Industrial Production Methods

Industrial production of CCD-3693 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

CCD-3693 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs of CCD-3693 with different functional groups, which can exhibit different pharmacological properties .

Mechanism of Action

CCD-3693 exerts its effects by acting as a gamma-aminobutyric acid receptor agonist. It binds to the gamma-aminobutyric acid receptor complex, enhancing the inhibitory effects of gamma-aminobutyric acid in the central nervous system. This leads to increased non-rapid eye movement sleep, reduced anxiety, and anticonvulsant effects. The molecular targets include the gamma-aminobutyric acid receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CCD-3693 is unique due to its specific modifications, which enhance its oral bioavailability and selectivity for gamma-aminobutyric acid receptors. Unlike other compounds, CCD-3693 does not significantly interfere with rapid eye movement sleep and has a more selective effect on reducing wakefulness with less impairment of locomotor activity .

Properties

CAS No.

162883-07-0

Molecular Formula

C21H31F3O2

Molecular Weight

372.5 g/mol

IUPAC Name

1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H31F3O2/c1-12(25)17-5-6-18-16-4-3-13-11-20(26,21(22,23)24)10-8-14(13)15(16)7-9-19(17,18)2/h13-18,26H,3-11H2,1-2H3/t13-,14+,15-,16-,17-,18+,19-,20-/m1/s1

InChI Key

ILXTYBLMPFRGAC-ZYXUFUNZSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@H]3CC[C@@](C4)(C(F)(F)F)O)C

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3CCC(C4)(C(F)(F)F)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3CCC(C4)(C(F)(F)F)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CCD-3693;  CCD 3693;  CCD3693;  CO-32693;  CO 32693;  CO32693

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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